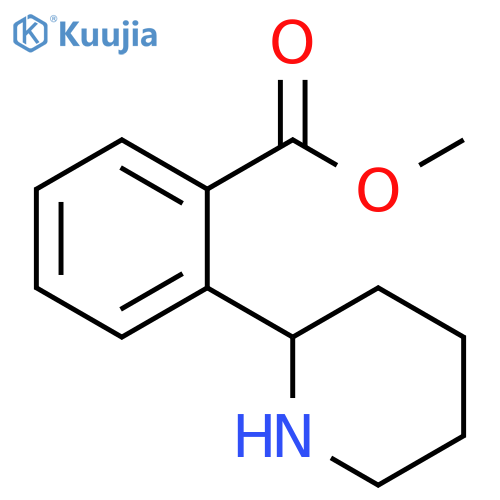

Cas no 1203798-96-2 (methyl 2-(piperidin-2-yl)benzoate)

1203798-96-2 structure

商品名:methyl 2-(piperidin-2-yl)benzoate

methyl 2-(piperidin-2-yl)benzoate 化学的及び物理的性質

名前と識別子

-

- methyl 2-(piperidin-2-yl)benzoate

- Benzoic acid, 2-(2-piperidinyl)-, methyl ester

- Methyl 2-(2-piperidinyl)benzoate

- Methyl2-(piperidin-2-yl)benzoate

- EN300-1865433

- methyl 2-piperidin-2-ylbenzoate

- DTXSID001303089

- MFCD18704917

- 1203798-96-2

-

- インチ: 1S/C13H17NO2/c1-16-13(15)11-7-3-2-6-10(11)12-8-4-5-9-14-12/h2-3,6-7,12,14H,4-5,8-9H2,1H3

- InChIKey: IEQZQZOYCGACDC-UHFFFAOYSA-N

- ほほえんだ: C(OC)(=O)C1=CC=CC=C1C1CCCCN1

計算された属性

- せいみつぶんしりょう: 219.125928785g/mol

- どういたいしつりょう: 219.125928785g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 242

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 38.3Ų

methyl 2-(piperidin-2-yl)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1865433-0.1g |

methyl 2-(piperidin-2-yl)benzoate |

1203798-96-2 | 0.1g |

$528.0 | 2023-09-18 | ||

| Enamine | EN300-1865433-10.0g |

methyl 2-(piperidin-2-yl)benzoate |

1203798-96-2 | 10g |

$6266.0 | 2023-06-01 | ||

| Enamine | EN300-1865433-1.0g |

methyl 2-(piperidin-2-yl)benzoate |

1203798-96-2 | 1g |

$1458.0 | 2023-06-01 | ||

| Enamine | EN300-1865433-2.5g |

methyl 2-(piperidin-2-yl)benzoate |

1203798-96-2 | 2.5g |

$1174.0 | 2023-09-18 | ||

| Enamine | EN300-1865433-0.25g |

methyl 2-(piperidin-2-yl)benzoate |

1203798-96-2 | 0.25g |

$551.0 | 2023-09-18 | ||

| Enamine | EN300-1865433-10g |

methyl 2-(piperidin-2-yl)benzoate |

1203798-96-2 | 10g |

$2577.0 | 2023-09-18 | ||

| Enamine | EN300-1865433-5g |

methyl 2-(piperidin-2-yl)benzoate |

1203798-96-2 | 5g |

$1737.0 | 2023-09-18 | ||

| Enamine | EN300-1865433-0.05g |

methyl 2-(piperidin-2-yl)benzoate |

1203798-96-2 | 0.05g |

$504.0 | 2023-09-18 | ||

| Enamine | EN300-1865433-0.5g |

methyl 2-(piperidin-2-yl)benzoate |

1203798-96-2 | 0.5g |

$575.0 | 2023-09-18 | ||

| Enamine | EN300-1865433-5.0g |

methyl 2-(piperidin-2-yl)benzoate |

1203798-96-2 | 5g |

$4226.0 | 2023-06-01 |

methyl 2-(piperidin-2-yl)benzoate 関連文献

-

N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159

1203798-96-2 (methyl 2-(piperidin-2-yl)benzoate) 関連製品

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量